molecular formula C12H24N2O3 B1406652 1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate CAS No. 1223579-92-7

1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate

Cat. No. B1406652
CAS RN: 1223579-92-7
M. Wt: 244.33 g/mol
InChI Key: KQEYQCSBPPAXAK-UHFFFAOYSA-N
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Description

“1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate” is a chemical compound with the molecular formula C12H24N2O3 . It’s also known by other names such as “tert-butyl N-[cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate” and "Carbamic acid, N-[cis-4-(aminomethyl)-4-hydroxycyclohexyl]-, 1,1-dimethylethyl ester" .

Scientific Research Applications

Synthesis and Transformation of Bicyclic Compounds

Research has shown significant interest in the synthesis and transformation of bicyclic compounds, which share structural motifs with the query compound. For instance, the synthesis of 3,4-fused bicyclic β-lactams transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates highlights a methodology for converting cis-azetidin-2-ones into valuable cyclic compounds through bicyclic beta-lactams. This process involves hydrogenolysis, intramolecular nucleophilic substitution, and acidic methanolysis, underscoring the potential for complex molecular transformations in synthetic organic chemistry (Leemans et al., 2010).

Catalytic Activity and Heterocycle Synthesis

The development of novel catalytic processes and the synthesis of nitrogen-containing heterocycles are key research areas. A study involving the synthesis of a stable spirocyclic (alkyl)(amino)carbene and its application as a ligand for transition metal-based catalysts in the gold(I) catalyzed hydroamination of internal alkynes demonstrates the utility of structurally complex carbenes in organic synthesis and catalysis. This work contributes to expanding the scope of synthetic methodologies for 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles (Zeng et al., 2009).

Structural Characterization and Potential Bioactivity

The structural characterization of novel compounds with potential bioactivity, such as anticholinesterase agents, is another area of interest. Research focusing on novel compounds containing a carbamate and a dimethylamine group in cyclohexane rings has explored their conformer populations and structural preferences. Such studies are pivotal for understanding the relationship between structure and potential bioactivity, providing insights into the design of compounds with specific biological properties (Oliveira et al., 2003).

properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)-4-hydroxycyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-4-6-12(16,8-13)7-5-9/h9,16H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEYQCSBPPAXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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